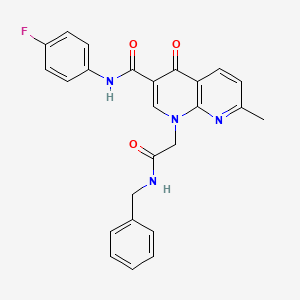

1-(2-(benzylamino)-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Description

The compound 1-(2-(benzylamino)-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide features a 1,8-naphthyridine core substituted at the 1-position with a 2-(benzylamino)-2-oxoethyl group, a 7-methyl substituent, and a 3-carboxamide moiety linked to a 4-fluorophenyl ring. The benzylamino-oxoethyl side chain introduces hydrogen-bonding capacity, while the 4-fluorophenyl group enhances metabolic stability and lipophilicity .

Properties

IUPAC Name |

1-[2-(benzylamino)-2-oxoethyl]-N-(4-fluorophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN4O3/c1-16-7-12-20-23(32)21(25(33)29-19-10-8-18(26)9-11-19)14-30(24(20)28-16)15-22(31)27-13-17-5-3-2-4-6-17/h2-12,14H,13,15H2,1H3,(H,27,31)(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBAYVRXEYQJBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(benzylamino)-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps:

Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminonicotinic acid derivatives.

Introduction of the Benzylamino Group: This step involves the reaction of the naphthyridine intermediate with benzylamine under conditions that promote the formation of the benzylamino group.

Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using 4-fluorobenzoyl chloride as a reagent.

Final Coupling and Oxidation: The final step involves coupling the intermediate with an appropriate carboxylic acid derivative, followed by oxidation to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzylamino)-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing or modifying its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-(Benzylamino)-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Pharmacology: Studies focus on its interaction with biological targets, such as enzymes or receptors, to understand its pharmacokinetics and pharmacodynamics.

Materials Science: The compound’s unique structure may be explored for applications in organic electronics or as a building block for more complex materials.

Mechanism of Action

The mechanism of action of 1-(2-(benzylamino)-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino and fluorophenyl groups may enhance binding affinity and specificity, while the naphthyridine core could facilitate interactions with nucleic acids or proteins. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Position : Chlorophenyl derivatives (e.g., 5a4, 5a2) demonstrate that para-substituted carboxamides (4-chlorophenyl in 5a4) exhibit similar melting points to ortho-substituted analogues (2-chlorophenyl in 5a2) but differ in hydrogen-bonding patterns .

- Fluorine vs.

- Side Chain Flexibility: The benzylamino-oxoethyl chain in the target compound contrasts with rigid substituents like morpholinomethyl or diethylamino groups in other naphthyridines, which may influence solubility and pharmacokinetics .

Spectral and Analytical Data

- IR Spectroscopy : The target compound’s carbonyl peaks (C=O keto ~1685 cm⁻¹, amide ~1650 cm⁻¹) align with analogues like 5a4 (1686.4, 1651.1 cm⁻¹) .

- 1H NMR: The benzylamino group’s protons (~δ 5.68 ppm for CH2 in 5a4) and aromatic fluorine (in 4-fluorophenyl) would produce distinct shifts compared to chlorinated analogues .

- Mass Spectrometry : Chlorinated derivatives (e.g., 5a4, m/z 423 [M+]) show higher molecular weights than fluorinated compounds, impacting bioavailability .

Biological Activity

The compound 1-(2-(benzylamino)-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide , hereafter referred to as Compound A , is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of Compound A, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structure

Compound A can be represented by the following chemical structure:

- IUPAC Name: 1-(2-(benzylamino)-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

- Molecular Formula: C21H20FN3O3

- Molecular Weight: 377.41 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| Purity | ≥95% |

Research indicates that Compound A exhibits a range of biological activities, primarily through the following mechanisms:

- Antimicrobial Activity : Compound A has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies indicate that Compound A may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammatory markers in vitro.

Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, Compound A was tested against several bacterial strains including E. coli and S. aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating significant antibacterial potential .

Anticancer Activity

A recent study investigated the anticancer effects of Compound A on human breast cancer cells (MCF-7). The results indicated that treatment with Compound A resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. The mechanism was associated with increased levels of apoptotic markers such as caspase-3 and decreased expression of anti-apoptotic proteins like Bcl-2 .

Anti-inflammatory Effects

In vitro assays demonstrated that Compound A significantly reduced the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.